CID 137248957
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Overview
Description
Preparation Methods
Sulfochlorophenol S is typically synthesized through a series of diazotization and coupling reactions. The synthetic route involves the following steps:
Diazotization: Aromatic amines are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Sulfochlorophenol S undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulfochlorophenol S has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions such as copper, niobium, and zirconium.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of Sulfochlorophenol S involves its ability to form stable complexes with metal ions. The compound’s sulfonic acid groups and hydroxyl groups act as chelating agents, binding to metal ions and forming colored complexes that can be detected spectrophotometrically . This property makes it highly useful in analytical applications where precise quantification of metal ions is required.
Comparison with Similar Compounds
Sulfochlorophenol S can be compared with other similar compounds such as:
Sulfochlorophenol: Lacks the additional sulfonic acid groups present in Sulfochlorophenol S, making it less effective as a chelating agent.
Chromotropic Acid: While also used in metal ion determination, it does not have the same sensitivity and specificity as Sulfochlorophenol S.
Eriochrome Black T: Another metal ion indicator, but with different spectral properties and applications.
Sulfochlorophenol S stands out due to its high sensitivity and ability to form stable complexes with a wide range of metal ions, making it a versatile and valuable reagent in various fields of research .
Properties
Molecular Formula |
C22H14Cl2N4NaO16S4 |
---|---|
Molecular Weight |
812.5 g/mol |
InChI |
InChI=1S/C22H14Cl2N4O16S4.Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |
InChI Key |
PFYXUGCZYWVHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
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